molecular formula C26H30N4O2 B4472360 3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4472360
M. Wt: 430.5 g/mol
InChI Key: ICFKFQAZQLROIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexyl halides in the presence of a base to form the desired cyclohexyl derivative.

    Attachment of the Phenylpiperazine Moiety: This is usually accomplished through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A related compound with a piperidine core.

    1-Phenylpiperazine: Shares the phenylpiperazine moiety.

Uniqueness

3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[4-(4-phenylpiperazine-1-carbonyl)cyclohexyl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c31-25(29-16-14-28(15-17-29)22-6-2-1-3-7-22)21-12-10-20(11-13-21)18-30-19-27-24-9-5-4-8-23(24)26(30)32/h1-9,19-21H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFKFQAZQLROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-{[4-(4-PHENYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

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